4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid
Overview
Description
4-Ethoxycarbonylbicyclo[222]octane-2,3-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes an ethoxycarbonyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be carried out under metal-free conditions, using organic bases as catalysts . The reaction conditions are generally mild, and the process is operationally simple, allowing for the preparation of the compound in good to excellent yields with high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques and equipment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Mechanism of Action
The mechanism by which 4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxycarbonylbicyclo[2.2.2]octane-4-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Uniqueness
4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid is unique due to the presence of both an ethoxycarbonyl group and two carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar bicyclic compounds.
Properties
IUPAC Name |
1-ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c1-2-19-12(18)13-5-3-7(4-6-13)8(10(14)15)9(13)11(16)17/h7-9H,2-6H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKVTTIJTSPNEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)C(C2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306543 | |
Record name | 4-ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-85-9 | |
Record name | NSC177420 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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